molecular formula C22H42O3 B562837 Octadec-9-enoic acid--butane-1,4-diol (1/1) CAS No. 107425-65-0

Octadec-9-enoic acid--butane-1,4-diol (1/1)

Cat. No.: B562837
CAS No.: 107425-65-0
M. Wt: 354.6 g/mol
InChI Key: CKLLUIWAABQSJZ-QXMHVHEDSA-N
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Description

Octadec-9-enoic acid–butane-1,4-diol (1/1) is a chemical compound with the molecular formula C22H44O4 and a molecular weight of 372.59 This compound is a combination of octadec-9-enoic acid and butane-1,4-diol in a 1:1 ratio

Preparation Methods

The synthesis of octadec-9-enoic acid–butane-1,4-diol (1/1) involves the esterification reaction between octadec-9-enoic acid and butane-1,4-diol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete reaction. The industrial production of this compound may involve similar esterification processes, but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Octadec-9-enoic acid–butane-1,4-diol (1/1) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the compound can lead to the formation of alcohols. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups in butane-1,4-diol can undergo substitution reactions with halogens or other nucleophiles. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Octadec-9-enoic acid–butane-1,4-diol (1/1) has various applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to lipid metabolism and the role of fatty acids in biological systems.

    Medicine: Research on this compound may focus on its potential therapeutic effects, such as its role in drug delivery systems or as a precursor for bioactive molecules.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of octadec-9-enoic acid–butane-1,4-diol (1/1) depends on its specific application. In biological systems, the compound may interact with lipid membranes, enzymes, or receptors, influencing various cellular processes. The molecular targets and pathways involved can vary, but they often include lipid metabolism pathways and signaling cascades related to fatty acid derivatives .

Comparison with Similar Compounds

Octadec-9-enoic acid–butane-1,4-diol (1/1) can be compared with other similar compounds, such as:

    Octadec-9-enoic acid–ethylene glycol (1/1): This compound is similar but uses ethylene glycol instead of butane-1,4-diol.

    Octadec-9-enoic acid–glycerol (1/1): This compound uses glycerol, a triol, instead of butane-1,4-diol.

    Octadec-9-enoic acid–propane-1,3-diol (1/1): This compound uses propane-1,3-diol instead of butane-1,4-diol.

The uniqueness of octadec-9-enoic acid–butane-1,4-diol (1/1) lies in its specific combination of a monounsaturated fatty acid and a diol, which imparts distinct chemical and physical properties.

Properties

CAS No.

107425-65-0

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

IUPAC Name

2-hydroxybutyl (Z)-octadec-9-enoate

InChI

InChI=1S/C22H42O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)25-20-21(23)4-2/h11-12,21,23H,3-10,13-20H2,1-2H3/b12-11-

InChI Key

CKLLUIWAABQSJZ-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)O

SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CCO)CO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)O

Synonyms

BUTYLENE GLYCOL OLEATE

Origin of Product

United States

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